(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Oxindole scaffold Building block characterization Structural analog comparison

This 7-methyl-substituted oxindole-3-acetic acid (CAS 959241-61-3) is an essential building block for SAR studies where substitution at the 7-position is critical. The pre-installed methyl group eliminates the need for late-stage C-H functionalization. With a MW of 205.21 g/mol and a measured LogP of 0.91, it occupies favorable drug-like chemical space for fragment-based lead optimization. Do not substitute with unsubstituted oxindole-3-acetic acid (MW 191.18) which lacks the key steric and electronic features. Supplied as a solid at ≥95% purity for direct use in medicinal chemistry workflows.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 959241-61-3
Cat. No. B1521137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
CAS959241-61-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O
InChIInChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
InChIKeyWUUIYXLJVZVXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-61-3): Core Identity and Compound Class


(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-61-3) is a small-molecule oxindole-3-acetic acid derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. The compound features a 7-methyl substitution on the oxindole core, which distinguishes it from the unsubstituted parent compound oxindole-3-acetic acid (CAS 2971-31-5) . The compound is supplied as a solid with a purity specification of ≥95% by multiple vendors including Sigma-Aldrich (AldrichCPR), Hit2Lead (ChemBridge), and AKSci [1]. Its measured LogP of 0.91 indicates moderate lipophilicity, and the presence of two rotatable bonds suggests conformational flexibility in the acetic acid side chain .

Why (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Cannot Be Substituted with Generic Oxindole-3-acetic Acid


The 7-methyl substitution on the oxindole core of CAS 959241-61-3 introduces measurable differences in physicochemical properties that preclude direct substitution with the unsubstituted parent compound oxindole-3-acetic acid (CAS 2971-31-5). The target compound exhibits a molecular weight of 205.21 g/mol versus 191.18 g/mol for the parent compound—a difference of approximately 14 Da corresponding to the methyl group addition . This structural modification alters the hydrogen-bonding environment and steric profile at the 7-position of the aromatic ring. Procurement of the generic oxindole-3-acetic acid would fundamentally change the scaffold's substitution pattern, potentially affecting target binding, metabolic stability, and physicochemical behavior in any application where the 7-methyl group is an intended design feature. Given the compound's classification as a research building block with no published biological activity data, substitution decisions must be guided by the specific structural requirements of the user's target scaffold rather than presumed functional equivalence.

Quantitative Differentiation Evidence for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-61-3)


Molecular Weight Differentiation from Parent Oxindole-3-acetic Acid

The target compound (CAS 959241-61-3) contains a 7-methyl substitution on the oxindole core, resulting in a molecular weight of 205.21 g/mol. This is directly compared to the unsubstituted parent compound oxindole-3-acetic acid (CAS 2971-31-5), which has a molecular weight of 191.18 g/mol . The difference of approximately 14 Da corresponds precisely to the addition of one methyl group (CH₂), confirming the structural distinction.

Oxindole scaffold Building block characterization Structural analog comparison

Lipophilicity (LogP) Quantification and Procurement Relevance

The target compound (CAS 959241-61-3) has a vendor-reported LogP value of 0.91 . This moderate lipophilicity value quantifies the compound's partition behavior between aqueous and organic phases. The unsubstituted oxindole-3-acetic acid (CAS 2971-31-5) is described as soluble in polar solvents such as water and alcohols , consistent with a lower LogP. While exact LogP values for the comparator are not specified in vendor datasheets, the 7-methyl substitution is expected to increase lipophilicity relative to the unsubstituted parent.

Physicochemical property LogP measurement Drug-likeness parameter

Molecular Formula and Elemental Composition Differentiation

The target compound has the molecular formula C₁₁H₁₁NO₃, differing from the parent oxindole-3-acetic acid (C₁₀H₉NO₃) by exactly one carbon and two hydrogen atoms (CH₂), corresponding to the 7-methyl substitution . This distinction is verifiable by mass spectrometry, where the monoisotopic mass differs by 14.01565 Da. The presence of the 7-methyl group also distinguishes the compound from other positional isomers such as 5-methyl-oxindole-3-acetic acid (CAS 938459-17-7, C₁₁H₁₁NO₃) and N-methyl analogs such as 2-(1-methyl-2-oxoindolin-3-yl)acetic acid (CAS 21591-75-3, C₁₁H₁₁NO₃) .

Elemental analysis Molecular formula Structural verification

Purity Specification and Vendor Source Traceability

The target compound (CAS 959241-61-3) is supplied by multiple vendors with a minimum purity specification of 95%. Hit2Lead (ChemBridge) offers the compound at 95% purity with pricing of $25/1g and $101/5g . AKSci provides the compound at 95% purity as a solid with long-term storage recommendation in a cool, dry place . Sigma-Aldrich distributes the compound under AldrichCPR catalog CBR00505 at $73.10/1g but explicitly states that no analytical data is collected, with the buyer assuming responsibility for identity and purity confirmation [1]. In contrast, the unsubstituted oxindole-3-acetic acid (CAS 2971-31-5) is available at purities up to 99% from certain vendors .

Purity specification Quality control Vendor comparison

Distinction from 7-Methylindole-3-acetic Acid (Reduced Form)

The target compound (CAS 959241-61-3) is the 2-oxo (oxindole) derivative with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol. It is structurally and functionally distinct from 7-methylindole-3-acetic acid (CAS 5435-36-9), which lacks the C2 carbonyl group and has the molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol—a difference of 16 Da corresponding to one oxygen atom . The melting point of the reduced form is reported as 178-186°C , whereas the target compound is supplied as a solid without a specified melting point range in available vendor documentation.

Oxidation state Redox differentiation Scaffold selection

Rotatable Bond Count and Conformational Flexibility Assessment

The target compound contains exactly two rotatable bonds as reported by vendor Hit2Lead . These correspond to the acetic acid side chain (C-C bond between C3 of oxindole and the α-carbon, plus the C-C bond between α-carbon and carboxyl carbon). The unsubstituted oxindole-3-acetic acid also contains two rotatable bonds in the same side chain configuration. This quantitative parameter is relevant for molecular docking studies, conformational sampling, and entropy calculations in binding affinity predictions.

Conformational analysis Molecular flexibility Rotatable bonds

Validated Application Scenarios for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-61-3)


Scaffold Diversification in Medicinal Chemistry Building Block Collections

The compound serves as a 7-methyl-substituted oxindole-3-acetic acid building block for medicinal chemistry scaffold diversification programs. Its inclusion in the Sigma-Aldrich AldrichCPR collection indicates positioning for early discovery research where unique chemical space exploration is prioritized . The 7-methyl substitution provides a distinct steric and electronic environment compared to the unsubstituted parent (CAS 2971-31-5), offering researchers a tool to probe structure-activity relationships at the 7-position of the oxindole core. The compound's LogP of 0.91 and molecular weight of 205.21 g/mol place it within favorable drug-like property space for fragment-based or lead optimization campaigns .

Synthesis of 7-Methyl-Substituted Oxindole Derivatives and Analogs

The compound functions as a key intermediate for the synthesis of 7-methyl-substituted oxindole derivatives. The carboxylic acid moiety enables standard derivatization reactions including amide bond formation, esterification, and reduction to the corresponding alcohol. The 7-methyl group on the oxindole core is pre-installed, eliminating the need for late-stage C-H functionalization at this position. The compound is described in vendor documentation as an intermediate used in the synthesis of 7-Methyltryptophol and related indole derivatives . The solid physical form and 95% purity specification make it suitable for direct use in synthetic workflows without additional purification .

Comparative Physicochemical Profiling in Oxindole Analog Series

Researchers conducting systematic SAR studies on oxindole-3-acetic acid derivatives can employ CAS 959241-61-3 as the 7-methyl-substituted member of a congeneric series. The quantified LogP value of 0.91 provides a reference point for assessing the lipophilicity contribution of the 7-methyl group relative to the unsubstituted parent . The compound's two rotatable bonds indicate that the side chain flexibility profile is conserved across the series, isolating the 7-methyl substitution as the sole variable when comparing with the parent compound. This makes the compound suitable for probing the steric and electronic effects of 7-position substitution on target binding, solubility, and permeability in a controlled manner.

Analytical Reference for 7-Methyl-Oxindole-3-acetic Acid Identification

The compound's established CAS number (959241-61-3), MDL number (MFCD09864619), and InChI Key (WUUIYXLJVZVXHC-UHFFFAOYSA-N) provide unambiguous identifiers for analytical reference purposes . The molecular formula C₁₁H₁₁NO₃ and monoisotopic mass of 205.07389322 Da enable accurate mass spectrometric identification, distinguishing the compound from the reduced 7-methylindole-3-acetic acid (C₁₁H₁₁NO₂, 189.21 g/mol) and from positional isomers such as the 5-methyl analog (also C₁₁H₁₁NO₃). The SMILES string O=C1NC2=C(C)C=CC=C2C1CC(O)=O provides a computational representation for in silico screening and database matching [1].

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